3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorophenyl groups, a pyrido[2,1-b][1,3,5]thiadiazine core, and a carbonitrile group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of chlorophenyl groups and the carbonitrile moiety. Key steps may include:
Cyclization Reactions: Formation of the pyrido[2,1-b][1,3,5]thiadiazine ring system through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of chlorophenyl groups via nucleophilic aromatic substitution reactions, often using chlorinated benzene derivatives and suitable nucleophiles.
Carbonitrile Introduction: Incorporation of the carbonitrile group through reactions such as cyanation, using reagents like sodium cyanide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials, owing to its unique structural features and reactivity.
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 2,6-dichlorophenyl group, which may affect its reactivity and biological activity.
8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 3-chlorophenyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both 3-chlorophenyl and 2,6-dichlorophenyl groups in 3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile contributes to its unique chemical and biological properties. This dual substitution pattern can enhance its reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14Cl3N3OS |
---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H14Cl3N3OS/c21-12-3-1-4-13(7-12)25-10-26-18(27)8-14(15(9-24)20(26)28-11-25)19-16(22)5-2-6-17(19)23/h1-7,14H,8,10-11H2 |
InChI Key |
AWIWZHFNNYMQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC(=CC=C3)Cl)C#N)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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